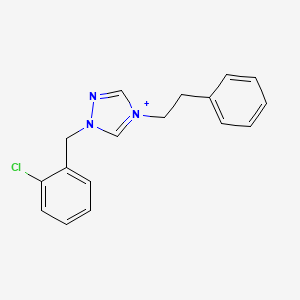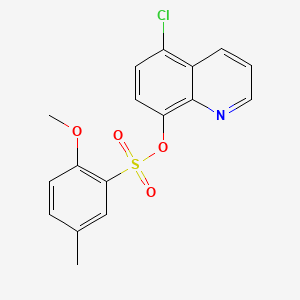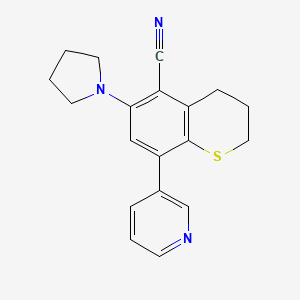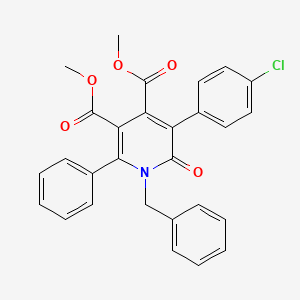![molecular formula C15H23NO4S B13368941 4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B13368941.png)
4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a morpholine ring substituted with a sulfonyl group attached to a methoxy-dimethylphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine typically involves multi-step organic reactions. One common method includes the sulfonylation of 2,6-dimethylmorpholine with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-[(5-Hydroxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine.
Reduction: Formation of 4-[(5-Methoxy-2,4-dimethylphenyl)thio]-2,6-dimethylmorpholine.
Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and dimethyl groups may contribute to the compound’s overall stability and binding affinity to its targets.
相似化合物的比较
Similar Compounds
- 4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]aniline
- 4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]benzene
- 4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]pyridine
Uniqueness
4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine stands out due to its unique combination of a morpholine ring and a sulfonyl group attached to a methoxy-dimethylphenyl moiety. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C15H23NO4S |
|---|---|
分子量 |
313.4 g/mol |
IUPAC 名称 |
4-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C15H23NO4S/c1-10-6-11(2)15(7-14(10)19-5)21(17,18)16-8-12(3)20-13(4)9-16/h6-7,12-13H,8-9H2,1-5H3 |
InChI 键 |
QMKOMOIKMMUSIN-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13368858.png)
![1-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenoxy-1-azetidinyl]-9b-(methylsulfanyl)-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolin-2-one](/img/structure/B13368861.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B13368864.png)
![6-(1,3-Benzodioxol-5-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368865.png)
![3-(1-Benzofuran-2-yl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368872.png)
![2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide](/img/structure/B13368875.png)
![2,6-Ditert-butyl-4-[3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B13368891.png)
![6-Chloro-4-{[4-(diethylamino)-1-methylbutyl]amino}-2-(methylsulfanyl)-3-quinolinecarbonitrile](/img/structure/B13368893.png)
![7-methyl-3-[(4-methylbenzylidene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B13368900.png)
![Methyl 11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.1~2,8~.0~1,6~.0~2,14~.0~12,20~]icosa-8(20),9,11,18-tetraene-16-carboxylate](/img/structure/B13368904.png)




